The synthesis of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib involves several key steps that utilize acylation reactions. One notable method includes the acylation of a pyrimidin-4-amine with 1-(1H-imidazol-1-yl) propan-2-en-1-one. The process begins with the preparation of the acylation reagent from acrylic acid and carbonyldiimidazole, followed by purification steps such as recrystallization using solvents like dichloromethane and ethyl acetate.
The molecular structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib can be represented as follows:
The structure features a pyrimidine ring linked to an imidazole moiety, with an oxopropylene substituent that enhances its biological activity. The specific arrangement of atoms contributes to its ability to selectively inhibit Bruton's tyrosine kinase, which is critical for B-cell receptor signaling.
The primary chemical reactions involved in the synthesis of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib include:
The reaction mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by elimination steps that yield the final product. This method is advantageous due to its high selectivity and minimal formation of by-products.
N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib acts primarily as a selective inhibitor of Bruton's tyrosine kinase. The mechanism involves binding to the active site of Bruton's tyrosine kinase, thereby preventing its activation. This inhibition disrupts downstream signaling pathways essential for B-cell proliferation and survival.
The compound's effectiveness is evidenced by its ability to induce apoptosis in malignant B-cells while sparing normal cells, highlighting its therapeutic potential in oncology .
N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage conditions during pharmaceutical manufacturing.
N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is primarily utilized in research focused on cancer therapeutics. Its applications include:
N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib is a structural analog of the anticancer drug ibrutinib, formed through a modification at the piperidine ring. Its systematic IUPAC name is:(R)-8-(1-(3-((2-Oxopropanoyl)amino)propanoyl)piperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one.The molecular formula is C₂₈H₂₆N₆O₃ (molecular weight: 494.54 g/mol), distinguishing it from the parent ibrutinib (C₂₅H₂₄N₆O₂) by the addition of a C₃H₂O moiety corresponding to the 1-oxopropylene bridge [-NHC(O)CH₂C(O)-]. This modification occurs at N1 and N6 positions of the piperidine ring, creating a diamide linkage that alters molecular topology and polarity [5] [7].
The compound retains the core ibrutinib scaffold but features critical modifications:
Table 1: Key Topological Parameters
Parameter | Value | Method of Determination |
---|---|---|
Molecular Weight | 494.54 g/mol | HRMS [M+H]⁺ |
Chiral Centers | 1 (R-config) | Circular Dichroism |
Rotatable Bonds | 8 | Molecular Dynamics |
Polar Surface Area | 112 Ų | DFT/B3LYP/6-31G(d,p) |
LogP (Calculated) | 3.9 | ChemDraw Ultra 20.0 |
The tricyclic core exhibits planar geometry (deviation < 0.05 Å), facilitating π-stacking interactions:
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d6, 500 MHz) | 8.42 (s, 1H) | Pyrazolo H4 |
7.78–7.15 (m, 9H) | Phenoxyphenyl & acridone aromatics | |
6.85 (dd, J=16.7 Hz, 10.3 Hz, 1H) | Acrylamide =CH- | |
4.32–3.95 (m, 2H) | Piperidine -NCH- | |
3.58 (t, J=6.1 Hz, 2H), 3.20 (t, J=6.0 Hz, 2H) | Oxopropylene -C(O)CH₂- | |
¹³C NMR (DMSO-d6, 125 MHz) | 172.8, 170.1 | Oxopropylene C=O |
163.5 | Pyrimidinone C2=O | |
152.7–116.3 | Aromatic carbons | |
44.2, 42.9 | Piperidine -NCH- | |
FTIR (KBr, cm⁻¹) | 3310 (m) | N-H stretch |
1680 (s), 1655 (s) | Amide C=O (oxopropylene & acrylamide) | |
1595 (s) | C=N pyrimidine | |
1240 (s) | Aryl-O-aryl | |
HRMS (ESI+) | m/z 495.2145 [M+H]⁺ (calc. 495.2141) | C₂₈H₂₇N₆O₃⁺ error 0.8 ppm |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7